molecular formula C21H17BrN6O3 B14105183 N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14105183
M. Wt: 481.3 g/mol
InChI Key: CAVKKFVOHQWPJL-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a bromophenyl group, and a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the acetylamino group: This can be achieved by reacting 4-aminophenyl with acetic anhydride under controlled conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a suitable precursor, such as phenyl, using bromine or a brominating agent.

    Construction of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl moiety: This can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but lacks the bromophenyl and pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl groups.

    N-(4-bromophenyl)acetamide: Contains the bromophenyl group but lacks the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl moiety.

    N-(4-acetylamino)phenylacetamide: Similar structure but lacks the bromophenyl group.

Uniqueness

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17BrN6O3

Molecular Weight

481.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C21H17BrN6O3/c1-13(29)24-16-6-8-17(9-7-16)25-20(30)11-27-21(31)19-10-18(26-28(19)12-23-27)14-2-4-15(22)5-3-14/h2-10,12H,11H2,1H3,(H,24,29)(H,25,30)

InChI Key

CAVKKFVOHQWPJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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